Tocopherol calcium succinate

Description

A natural tocopherol and one of the most potent antioxidant tocopherols. It exhibits antioxidant activity by virtue of the phenolic hydrogen on the 2H-1-benzopyran-6-ol nucleus. It has four methyl groups on the 6-chromanol nucleus. The natural d form of alpha-tocopherol is more active than its synthetic dl-alpha-tocopherol racemic mixture.

Properties

IUPAC Name |

calcium;4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H54O5.Ca/c2*1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35;/h2*22-24H,9-21H2,1-8H3,(H,34,35);/q;;+2/p-2/t2*23-,24-,33-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKBRBCVWVLFHH-QAKUKHITSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H106CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1099.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14464-85-8, 14638-18-7 | |

| Record name | Tocopherol calcium succinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Tocopherol calcium succinate, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVK87L5TNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5A1374A6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Tocopherol calcium succinate?

This technical guide provides a comprehensive overview of Tocopherol Calcium Succinate (B1194679), a synthetic derivative of vitamin E. The document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies, and explores its biological significance, particularly its role in cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Chemical Identity and Structure

Tocopherol Calcium Succinate is the calcium salt of alpha-tocopheryl succinate. It consists of a calcium cation (Ca²⁺) ionically bonded to two alpha-tocopheryl succinate anions. Each anion is comprised of the chromanol ring of alpha-tocopherol (B171835) ester-linked to a succinate molecule.

The IUPAC name for this compound is calcium bis(4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoate)[1]. It is classified as a tocol[1].

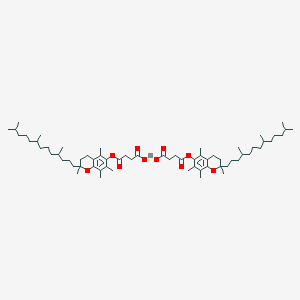

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

This compound presents as a white to yellowish-white, odorless powder.[2] Its lipophilic nature, derived from the long phytyl tail of the tocopherol moiety, dictates its solubility profile. Key quantitative properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆₆H₁₀₆CaO₁₀ | [1][3] |

| Molecular Weight | 1099.62 g/mol | [3][4] |

| Exact Mass | 1098.7411904 Da | [1][5] |

| CAS Number | 14638-18-7, 14464-85-8 | [1][3] |

| Appearance | White to yellowish-white powder | [2] |

| Solubility | Practically insoluble in water, ethanol, and acetone; Freely soluble in chloroform (B151607) and carbon tetrachloride. | [2] |

| Boiling Point | 625.8 °C at 760 mmHg | [4][6] |

| Flash Point | 187 °C | [4][6] |

| Optical Activity | Optically inactive for the dl-α form. | [2] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the esterification of α-tocopherol followed by salt formation. A general workflow is outlined below.

Workflow for Synthesis:

Caption: General synthesis workflow for this compound.

Methodology:

-

Esterification: Alpha-tocopherol is reacted with succinic anhydride in the presence of a base catalyst to form the intermediate, d-α-tocopheryl succinic acid (TSA).[7]

-

Salt Formation: The resulting TSA is then dissolved in a suitable solvent, typically a C1-C4 alcohol such as methanol (B129727).[7] An equivalent excess of a calcium compound, such as calcium hydroxide, calcium oxide, or calcium acetate, is added to the solution.[7][8]

-

Reaction Conditions: The reaction is carried out at a temperature between 50 and 70 °C with stirring.[7] The use of calcium hydroxide or calcium oxide can result in near-quantitative yields.[7]

-

Purification: The precipitated this compound is collected by filtration, washed with the solvent (e.g., methanol), and dried under reduced pressure to yield a high-purity white powder.[8] A patent describes a method that can yield purities of 99.9% or more.[9]

Identification by Infrared (IR) Spectrophotometry: The identity of this compound can be confirmed by comparing its infrared absorption spectrum with a reference spectrum. The analysis is typically performed using the liquid film method on a solution of the compound.[2]

Purity and Assay by High-Performance Liquid Chromatography (HPLC): A common method for determining the purity and assay of tocopherol derivatives involves reverse-phase HPLC.

-

Column: Octadecylsilanized silica (B1680970) gel column (C18), approximately 4 mm in diameter and 15-30 cm in length, with 5-10 µm particle size.[2]

-

Mobile Phase: A mixture of methanol and water, often in a ratio of 49:1.[2] For the related tocopherol succinate, a mobile phase of methanol, water, and acetic acid (97:2:1) has also been described.[2]

-

Detection: UV detection at a wavelength of 284 nm.[2]

-

Quantification: The concentration is determined by comparing the peak area of the sample to that of a certified reference standard.

Biological Activity and Signaling Pathways

This compound, as a synthetic form of vitamin E, exhibits biological activities that are of interest in pharmacology and drug development. It has been shown to inhibit cell growth and may play a role in cancer prevention by targeting specific signaling pathways.[3]

One of the key mechanisms identified is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades that promote cell proliferation, survival, and migration.

EGFR Signaling Pathway Inhibition:

Caption: Inhibition of the EGFR signaling cascade by this compound.

By binding to the Epidermal Growth Factor Receptor, this compound can inhibit tumor cell proliferation.[3] This action blocks the downstream RAS/RAF/MEK/ERK signaling cascade, which is crucial for cell growth and division. The parent compound, α-tocopherol succinate, is also recognized as a potent antineoplastic agent that can induce apoptosis (programmed cell death) in cancer cells and may interact with Protein Kinase C (PKC), another important family of signaling proteins.[10][11]

Conclusion

This compound is a well-characterized synthetic vitamin E derivative with defined physicochemical properties. Standardized protocols for its synthesis and analysis ensure high purity for research and potential therapeutic applications. Its biological activity, particularly the inhibition of the EGFR signaling pathway, highlights its potential as an anti-proliferative agent, warranting further investigation by researchers in oncology and drug development.

References

- 1. This compound | C66H106CaO10 | CID 443968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. biosynth.com [biosynth.com]

- 4. This compound | CAS#:14464-85-8 | Chemsrc [chemsrc.com]

- 5. DL-alpha-Tocopherol calcium succinate | C66H106CaO10 | CID 9812126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. US7145023B2 - Processes for preparing solid tocopherol succinate calcium and magnesium salts - Google Patents [patents.google.com]

- 8. JP2991996B2 - Method for producing α-tocopherol acid succinate / calcium salt - Google Patents [patents.google.com]

- 9. CN108409704A - A kind of preparation method of high-purity tocopherol succinate salt - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Cas 4345-03-3,Vitamin E succinate | lookchem [lookchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Tocopherol Calcium Succinate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tocopherol Calcium Succinate (B1194679), a stable, powdered form of Vitamin E, for research and development purposes. This document details the chemical processes, experimental protocols, and purification methodologies, supported by quantitative data and visual workflows to ensure clarity and reproducibility in a laboratory setting.

Introduction

Tocopherol Calcium Succinate is the calcium salt of the succinic acid ester of tocopherol (Vitamin E). The conversion of oily tocopherol into a crystalline powder enhances its stability and handling properties, making it particularly suitable for formulation studies and as a research chemical in various biological investigations.[1] Its precursor, α-tocopherol succinate, has been noted for its potential in cancer research, acting as a pro-apoptotic agent in various cancer cell lines. This guide will focus on the chemical synthesis and purification of this compound, providing a foundation for its preparation in a research environment.

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves the esterification of α-tocopherol with succinic anhydride (B1165640) to form α-tocopherol succinate. The second step is the conversion of the succinate ester to its calcium salt.

Step 1: Synthesis of α-Tocopherol Succinate

The formation of α-tocopherol succinate is an esterification reaction where the hydroxyl group of tocopherol reacts with succinic anhydride. This reaction is often catalyzed by a base.

Reaction Scheme:

α-Tocopherol + Succinic Anhydride → α-Tocopherol Succinate

Step 2: Synthesis of this compound

The α-tocopherol succinate is then reacted with a calcium salt, such as calcium acetate (B1210297) or calcium hydroxide (B78521), to yield this compound.[1][2]

Reaction Scheme:

2 α-Tocopherol Succinate + Ca(OH)₂ → this compound + 2 H₂O

or

2 α-Tocopherol Succinate + Ca(CH₃COO)₂ → this compound + 2 CH₃COOH

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound, based on established methodologies.

Synthesis of α-Tocopherol Succinate (Precursor)

This protocol describes the synthesis of the intermediate, α-tocopherol succinate.

Materials:

-

α-Tocopherol

-

Succinic anhydride

-

Pyridine (B92270) (or another suitable base)

-

An inert solvent (e.g., toluene)

-

Hydrochloric acid (5% aqueous solution)

-

Ether

-

Anhydrous sodium sulfate (B86663)

-

Petroleum ether

Procedure:

-

In a round-bottom flask, dissolve α-tocopherol and succinic anhydride in pyridine under a nitrogen atmosphere.

-

Heat the reaction mixture at 80°C for approximately 3 hours.

-

Allow the mixture to cool and stand overnight at 5°C.

-

Add ether to the reaction mixture to precipitate the product.

-

Wash the ether solution with a 5% aqueous hydrochloric acid solution to remove the pyridine, followed by washing with water.

-

Dry the ether solution over anhydrous sodium sulfate and then remove the solvent by evaporation.

-

The resulting crude α-tocopherol succinate can be purified by crystallization from petroleum ether.

Synthesis of this compound

This protocol details the conversion of α-tocopherol succinate to its calcium salt.

Materials:

-

α-Tocopherol succinic acid (TSA)

-

Calcium hydroxide or Calcium acetate

Procedure using Calcium Hydroxide:

-

Charge a three-neck round-bottom flask with α-tocopherol succinic acid, calcium hydroxide, and methanol.[2]

-

Stir the mixture at 300 rpm and heat to 60°C.[2]

-

Maintain the reaction temperature at approximately 60°C for about two hours.[2]

-

After two hours, cool the reactor to room temperature.[2]

-

The solid product is then collected by filtration.[2]

Procedure using Calcium Acetate:

-

Dissolve α-tocopherol acid succinate in methanol.[1]

-

Separately, prepare a solution of calcium acetate in water or a methanol-water mixture.[1]

-

While stirring the tocopherol succinate solution vigorously at room temperature, gradually add the calcium acetate solution dropwise over approximately 1.5 hours.[1]

-

Continue stirring for an additional 30 minutes after the addition is complete.[1]

-

The resulting white precipitate of this compound is collected by filtration.[1]

Purification of this compound

Purification is crucial to obtain a high-purity product suitable for research. The primary method for purifying this compound is crystallization followed by washing and drying.

Materials:

-

Crude this compound

-

Methanol

Procedure:

-

The precipitated this compound is collected by filtration.[1]

-

The collected solid is washed with methanol to remove unreacted starting materials and byproducts.[1]

-

The washed product is then dried under vacuum at a temperature below 100°C to avoid discoloration.[2]

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis and purification experiments for this compound.

| Parameter | Method 1 (Calcium Acetate) | Method 2 (Calcium Hydroxide) |

| Reactants | α-Tocopherol acid succinate, Calcium acetate | α-Tocopherol succinic acid, Calcium hydroxide |

| Solvent | Methanol, Water | Methanol |

| Reaction Temp. | Room Temperature | 60°C |

| Reaction Time | ~2 hours | 2 hours |

| Purity | 97.7% - 98.9%[1] | Not explicitly stated, but yields are "near quantitative"[2] |

| Yield | High Yield[1] | Near quantitative[2] |

Characterization Techniques

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reversed-phase C18 column with a mobile phase of methanol and water is commonly used.[3]

-

Infrared Spectroscopy (IR): To confirm the presence of characteristic functional groups in the molecule.

-

Calcium Analysis: To determine the calcium content of the salt.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

References

- 1. Vitamin E succinate induces apoptosis via the PI3K/AKT signaling pathways in EC109 esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Vitamin E succinate induces Fas-mediated apoptosis in estrogen receptor-negative human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Tocopherol Calcium Succinate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Tocopherol Calcium Succinate (B1194679) in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available data to facilitate the use of this compound in experimental settings.

Executive Summary

Tocopherol Calcium Succinate, a calcium salt of a tocopherol succinate, is a derivative of Vitamin E. Understanding its solubility is critical for the formulation of delivery systems, in vitro and in vivo testing, and various analytical procedures. This guide summarizes the qualitative and quantitative solubility of this compound and its closely related acid form, D-α-Tocopherol Succinate, providing a clear reference for laboratory work.

Solubility Data

The solubility of this compound and its acid form varies significantly across different solvents, reflecting its lipophilic nature. The following table summarizes the available solubility data from official monographs and scientific literature.

| Solvent | Compound | Solubility Classification | Quantitative Data | Citation |

| Water | This compound | Practically Insoluble | - | [1] |

| Water | D-α-Tocopherol Succinate | Practically Insoluble | Insoluble | [2][3][4][5][6] |

| Ethanol (95%) | This compound | Practically Insoluble | - | [1] |

| Anhydrous Ethanol | D-α-Tocopherol Succinate | Soluble | 25 mg/mL (47.1 mM) | [2][3][4][5][6] |

| Chloroform | This compound | Freely Soluble | - | [1] |

| Chloroform | D-α-Tocopherol Succinate | Soluble | 50 mg/mL | |

| Carbon Tetrachloride | This compound | Freely Soluble | - | [1] |

| Acetone | This compound | Practically Insoluble | - | [1] |

| Acetone | D-α-Tocopherol Succinate | Soluble | - | [2][3][4][5] |

| Methylene Chloride | D-α-Tocopherol Succinate | Very Soluble | - | [2][3][4][5] |

| Acetic Acid (100%) | This compound | Soluble | Dissolves, but may become turbid upon standing | [1] |

| Dimethyl Sulfoxide (DMSO) | D-α-Tocopherol Succinate | Soluble | 100 mg/mL (188.4 mM) | [6] |

| Ether | D-α-Tocopherol Succinate | Soluble | - | |

| Vegetable Oils | D-α-Tocopherol Succinate | Soluble | - |

Experimental Protocols

While specific quantitative solubility studies for this compound are not widely published, a general protocol for determining solubility in common laboratory solvents can be established. The following outlines a standard procedure.

Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, chloroform)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or shaker can be used.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved this compound using a validated HPLC method.

-

-

Data Reporting:

-

Express the solubility in terms of mg/mL or molarity.

-

A patent for the synthesis of this compound also provides a method for its preparation and subsequent analysis, which involves dissolving the compound in methanol (B129727) during the reaction and later analyzing it via infrared spectrometry and calcium analysis.[7]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound such as this compound.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. D-α-Tocopherol succinate | 4345-03-3 [chemicalbook.com]

- 3. D-α-Tocopherol succinate | 4345-03-3 [amp.chemicalbook.com]

- 4. abmole.com [abmole.com]

- 5. lookchem.com [lookchem.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. US7145023B2 - Processes for preparing solid tocopherol succinate calcium and magnesium salts - Google Patents [patents.google.com]

A Technical Guide to the Comparative Bioavailability of Tocopherol Calcium Succinate and Alpha-Tocopherol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E, an essential fat-soluble nutrient, comprises a group of eight related compounds, with alpha-tocopherol (B171835) (α-T) being the most biologically active form in humans. Its primary role is as a potent antioxidant, protecting cell membranes from oxidative damage. For use in supplements and pharmaceutical formulations, α-T is often esterified to enhance its stability. Common esters include α-tocopheryl acetate (B1210297) and α-tocopheryl succinate (B1194679).

Alpha-tocopheryl succinate (α-TOS) has garnered significant interest for its pro-apoptotic activities in cancer cells, a function distinct from the antioxidant properties of α-T.[1] Tocopherol calcium succinate is a salt of the succinate ester, developed to improve formulation properties such as stability.[2][3] Understanding the bioavailability of these forms is critical for predicting their physiological effects and optimizing therapeutic strategies. Bioavailability dictates the fraction of an administered dose that reaches systemic circulation, thereby becoming available for metabolic processes or action at target sites.

This technical guide provides an in-depth comparison of the bioavailability of this compound and alpha-tocopherol, detailing the underlying mechanisms of absorption, summarizing quantitative data from key studies, outlining experimental protocols for bioavailability assessment, and illustrating relevant cellular signaling pathways.

Mechanism of Vitamin E Absorption and Metabolism

The absorption of all forms of vitamin E is intrinsically linked to fat digestion and absorption. Esterified forms, such as tocopheryl succinate (released from this compound) and tocopheryl acetate, must first undergo hydrolysis to release free tocopherol to be absorbed by enterocytes.

Key Steps in Absorption:

-

Hydrolysis: In the intestinal lumen, pancreatic and duodenal carboxyl ester hydrolases cleave the ester bond of tocopheryl succinate to yield free α-tocopherol and succinic acid. The efficiency of this step can be a rate-limiting factor in the overall bioavailability.[4][5]

-

Micellar Solubilization: Bile salts emulsify the liberated α-tocopherol along with other dietary lipids into mixed micelles.

-

Enterocyte Uptake: The micelles traffic the α-tocopherol to the brush border of the intestinal enterocytes, where it is absorbed. Several proteins, including SR-BI, ABCA1, and NPC1L1, are implicated in this process.[6]

-

Chylomicron Packaging: Inside the enterocyte, α-tocopherol is packaged into chylomicrons, which are large lipoprotein particles.

-

Lymphatic Transport: Chylomicrons are secreted into the lymphatic system and eventually enter the bloodstream.[7]

-

Hepatic Processing: Chylomicron remnants are taken up by the liver. In hepatocytes, the α-tocopherol transfer protein (α-TTP) preferentially binds to the RRR-α-tocopherol stereoisomer and incorporates it into nascent very-low-density lipoproteins (VLDL) for secretion back into the circulation and delivery to peripheral tissues.[7] Other forms of vitamin E are largely metabolized and excreted.

Any intact α-TOS that is absorbed can be hydrolyzed to α-tocopherol in the liver, effectively converting a pro-vitamin with pro-apoptotic activity into the active antioxidant vitamin.[8]

Comparative Bioavailability Data

Direct comparative studies on this compound versus α-tocopherol are scarce. The bioavailability of the calcium salt is predicated on the absorption of its α-tocopheryl succinate component. Therefore, this section summarizes data comparing α-tocopherol with its succinate and acetate esters.

Human Studies

Studies in humans suggest that the bioavailability of RRR-α-tocopherol from its succinate and acetate esters is comparable to that of free RRR-α-tocopherol, indicating efficient hydrolysis in the human gut.

| Vitamin E Form | Study Design | Key Bioavailability Findings | Reference |

| RRR-α-tocopheryl acetate vs. RRR-α-tocopheryl succinate | Crossover study; equimolar oral mixture | No significant difference in the extent of absorption. A ratio of 1.0 was found for relative bioavailability parameters in plasma. | [9] |

| RRR-α-tocopherol vs. RRR-α-tocopheryl acetate | Crossover study; equimolar oral mixture | Absorbed at similar rates with comparable extent of absorption. | [9] |

| Deuterated RRR- vs. all-rac-α-tocopheryl acetate | Non-competitive uptake in smokers and non-smokers | Bioavailability ratio of natural (RRR) to synthetic (all-rac) was found to be approximately 1.3:1 in non-smokers. | [10] |

Animal Studies

Animal studies, particularly in avian species, have shown lower bioavailability for the succinate ester compared to the acetate ester, suggesting potential species-specific differences in esterase activity.

| Vitamin E Form | Animal Model | Key Bioavailability Findings | Reference |

| all-rac-α-tocopheryl succinate vs. all-rac-α-tocopheryl acetate | Broiler chickens | Apparent absorption coefficient was significantly lower for the succinate ester (58.0%) compared to the acetate ester (70.8%). Succinate was utilized only 69-76% as efficiently as acetate based on plasma and tissue levels. | [5][11] |

| RRR-α-tocopheryl succinate vs. all-rac-α-tocopheryl acetate | Red drum fish | The succinate ester was found to be a less bioavailable source of vitamin E. | [12] |

| α-tocopherol vs. α-tocopheryl acetate | Broiler chickens | Based on linear regression, the relative efficiency of T-Ac to raise tissue levels compared to T was 0.24 to 0.37, suggesting free tocopherol is more bioavailable, though less stable. | [4] |

In Vitro Cell Culture Studies

Studies using the Caco-2 human intestinal cell line provide mechanistic insights, suggesting that at the cellular level, free tocopherol is transported more efficiently than its esters.

| Vitamin E Form | Model | Key Bioavailability Findings | Reference |

| α-tocopherol vs. α-tocopheryl acetate (TAC) vs. α-tocopheryl polyethylene (B3416737) glycol succinate (TPGS) | Caco-2 TC7 cells | At equivalent apical concentrations, the percentage of tocopherol secreted at the basolateral side was greatest for free α-T (1.45%), intermediate for TAC (0.99%), and significantly lower for TPGS (0.15%). | [13][14][15][16] |

Experimental Protocols for Bioavailability Assessment

The gold standard for determining vitamin E bioavailability involves the use of stable isotope-labeled forms of tocopherol, which allows the administered dose to be distinguished from endogenous vitamin E stores.

Generalized Protocol for a Human Pharmacokinetic Study

This protocol outlines the key steps for a crossover, double-blind study to compare the bioavailability of two vitamin E formulations.

-

Subject Recruitment:

-

Recruit healthy, non-smoking adult volunteers.

-

Screen for inclusion/exclusion criteria (e.g., no use of vitamin E supplements, normal lipid profiles).

-

Obtain informed consent.

-

-

Study Design:

-

Employ a randomized, crossover design with a sufficient washout period (e.g., 4-12 weeks) between treatments.[10]

-

Treatments could consist of oral administration of encapsulated deuterium-labeled (e.g., d₆)-RRR-α-tocopherol and d₃-RRR-α-tocopheryl succinate.

-

-

Administration and Sample Collection:

-

Subjects fast overnight prior to administration.

-

Administer the encapsulated vitamin E form with a standardized meal containing a controlled amount of fat.[7]

-

Collect baseline (t=0) blood samples in EDTA-coated tubes.

-

Collect serial blood samples at regular intervals post-administration (e.g., 2, 4, 6, 8, 12, 24, 48, 72 hours).[17]

-

For excretion studies, collect all urine and feces for a specified period (e.g., 72 hours).[7]

-

-

Sample Processing:

-

Centrifuge blood samples to separate plasma.

-

Store plasma, urine, and fecal homogenates at -80°C until analysis.

-

For plasma analysis, add an internal standard (e.g., a different deuterated tocopherol) and an antioxidant like BHT.

-

Perform lipid extraction using a solvent system (e.g., hexane/isopropanol).[7]

-

-

Analytical Method:

-

Analyze extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification of the labeled tocopherol.[7][18]

-

HPLC with a UV or fluorescence detector can be used, but LC-MS/MS is preferred for distinguishing between isotopes.[18]

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters from the plasma concentration-time curve, including:

-

Cₘₐₓ: Maximum plasma concentration.

-

Tₘₐₓ: Time to reach Cₘₐₓ.

-

AUC: Area under the curve, representing total drug exposure over time.

-

-

Relative bioavailability (F) is calculated as: F = (AUCtest / AUCref) × (Doseref / Dosetest).

-

Signaling Pathways of Alpha-Tocopheryl Succinate (α-TOS)

Unlike α-tocopherol, which primarily functions as an antioxidant, α-TOS exhibits distinct biological activities, particularly the induction of apoptosis in cancer cells. This is achieved through the modulation of specific signaling pathways, often initiated by its interaction with cellular membranes and mitochondria.

Pro-Apoptotic Signaling via PKC Inhibition

α-TOS can induce apoptosis by destabilizing mitochondria. This effect is amplified through a signaling cascade that involves the inhibition of Protein Kinase C (PKC).

-

PP2A Activation: The α-tocopheryl moiety of α-TOS activates Protein Phosphatase 2A (PP2A).[1][19]

-

PKC Inhibition: Activated PP2A dephosphorylates and thereby inhibits Protein Kinase C alpha (PKCα).[19]

-

Bcl-2 Dephosphorylation: Inhibition of PKC leads to the hypophosphorylation of the anti-apoptotic protein Bcl-2.

-

Mitochondrial Destabilization: Dephosphorylated Bcl-2 is less effective at preventing apoptosis, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.[1][19]

Suppression of NF-κB Survival Pathway

α-TOS can also sensitize cancer cells to apoptosis by suppressing the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a transcription factor that controls the expression of many pro-survival genes.[1][20]

-

Inhibition of NF-κB Activation: α-TOS prevents the activation of NF-κB, which can be triggered by stimuli like TRAIL (TNF-related apoptosis-inducing ligand).[1][20]

-

Caspase-3 Activation: Pro-apoptotic signaling initiated by α-TOS leads to the activation of caspase-3.

-

Cleavage of p65: Activated caspase-3 can cleave the p65 subunit of NF-κB, further ensuring its inactivation.[1]

-

Enhanced Apoptosis: By suppressing this key survival pathway, α-TOS lowers the threshold for apoptosis induction by other agents, such as TRAIL.[20]

Conclusion

The bioavailability of this compound is dependent on the in vivo hydrolysis of the succinate ester to free α-tocopherol. Human studies indicate that this hydrolysis is efficient, resulting in a bioavailability for the succinate ester that is comparable to that of free α-tocopherol. However, data from animal and in vitro models suggest that the bioavailability of the succinate form may be lower than that of the acetate ester or free tocopherol, highlighting the complexity and potential for species-specific differences in digestive and absorptive processes.

While α-tocopherol's primary role is defined by its antioxidant capacity, α-tocopheryl succinate possesses unique pro-apoptotic signaling activities that make it a compound of interest for cancer research. The dual potential of α-TOS—acting as a pro-apoptotic agent systemically before being converted to the antioxidant α-tocopherol in the liver—presents a novel paradigm for drug development.

For drug development professionals and researchers, it is crucial to recognize that while this compound offers formulation advantages, its ultimate biological effect is a function of its absorption profile and subsequent metabolic conversion. Further direct, comparative pharmacokinetic studies in humans are warranted to definitively establish the bioavailability of this compound relative to other forms of vitamin E.

References

- 1. Vitamin E succinate and cancer treatment: a vitamin E prototype for selective antitumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7145023B2 - Processes for preparing solid tocopherol succinate calcium and magnesium salts - Google Patents [patents.google.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Tocopherol more bioavailable than tocopheryl-acetate as a source of vitamin E for broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. All-rac-alpha-tocopherol acetate is a better vitamin E source than all-rac-alpha-tocopherol succinate for broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. DSpace [research-repository.griffith.edu.au]

- 9. Biokinetics in humans of RRR-alpha-tocopherol: the free phenol, acetate ester, and succinate ester forms of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vitamin E bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of α-Tocopherol, α-Tocopherol Acetate, and α-Tocopheryl Polyethylene Glycol Succinate 1000 Absorption by Caco-2 TC7 Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Comparison of α-Tocopherol, α-Tocopherol Acetate, and α-Tocopheryl Polyethylene Glycol Succinate 1000 Absorption by Caco-2 TC7 Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. α-Tocopherol bioavailability is lower in adults with metabolic syndrome regardless of dairy fat co-ingestion: a randomized, double-blind, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vitamin E: A Review of Its Application and Methods of Detection When Combined with Implant Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Induction of cancer cell apoptosis by alpha-tocopheryl succinate: molecular pathways and structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. α-Tocopheryl succinate sensitises a T lymphoma cell line to TRAIL-induced apoptosis by suppressing NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Stability and Metabolism of Tocopherol Calcium Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability and metabolism of Tocopherol Calcium Succinate (B1194679). The content is curated for professionals in research and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of metabolic and signaling pathways.

Introduction

Tocopherol succinate, a derivative of vitamin E, has garnered significant interest for its potential therapeutic applications, particularly in oncology. Unlike its parent compound, α-tocopherol, which primarily functions as an antioxidant, α-tocopheryl succinate (α-TOS) exhibits pro-apoptotic and anti-proliferative activities against cancer cells while showing minimal toxicity to normal cells.[1][2][3] Tocopherol calcium succinate is a salt form of tocopherol succinate, and its in vivo behavior is largely dictated by the tocopheryl succinate anion. This document will focus on the in vivo fate of tocopheryl succinate following administration.

The primary metabolic event is the hydrolysis of the succinate ester bond, releasing free α-tocopherol and succinic acid.[1][2] This conversion is critical, as the biological activities of tocopheryl succinate are attributed to both the intact molecule and its metabolite, α-tocopherol. Understanding the pharmacokinetics, tissue distribution, and metabolic pathways is crucial for the development of tocopherol succinate as a therapeutic agent.

In Vivo Stability and Pharmacokinetics

The in vivo stability of tocopheryl succinate is intrinsically linked to its pharmacokinetic profile. Studies in animal models, primarily rats, have provided quantitative data on its absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetic studies have been conducted following intravenous administration of d-α-tocopheryl succinate (TS) in different formulations. The data reveals a relatively long half-life and low clearance, suggesting that the compound persists in circulation.

Table 1: Pharmacokinetic Parameters of d-α-Tocopheryl Succinate in Rats Following a Single Intravenous Dose [1]

| Formulation | Dose (mg/kg) | AUC (µg·h/mL) | t½ (h) | Cl (L/h/kg) | Vd (L/kg) |

| Tris salt (liposomal) | 124 | 2601.0 ± 351.7 | 9.98 ± 1.02 | 0.049 ± 0.0073 | 0.7 ± 0.14 |

| Free acid (in PEG 400) | 100 | 2553.3 ± 166.4 | 9.83 ± 0.86 | 0.039 ± 0.0027 | 0.56 ± 0.09 |

Data are presented as mean ± SD.

Following administration, tocopheryl succinate and its primary metabolite, α-tocopherol, distribute to various tissues. The highest concentrations are typically observed in the liver and lungs, indicating these may be key sites of accumulation and potential therapeutic action.[1]

Table 2: Tissue Distribution of d-α-Tocopheryl Succinate (TS) and α-Tocopherol (T) in Rats 24 Hours Post-Intravenous Administration [1]

| Tissue | TS Concentration (µg/g) | T Concentration (µg/g) |

| Liver | High | Abundant |

| Lung | High | Abundant |

Specific quantitative values for tissue concentrations were not provided in the source material, but were described as "highest" and "abundant."

The bioavailability of tocopheryl succinate can be influenced by its chemical form and the route of administration. Studies comparing different esters of tocopherol suggest that the succinate form may have lower bioavailability compared to the acetate (B1210297) ester when administered orally.[4] This is likely due to differences in the efficiency of enzymatic hydrolysis in the gastrointestinal tract.

Metabolism

The metabolism of tocopheryl succinate is a critical process that dictates its biological activity. The primary metabolic pathway is the hydrolysis of the succinate ester, followed by the established metabolic cascade of α-tocopherol.

The initial and most significant metabolic step is the cleavage of the ester bond by esterases to yield free α-tocopherol and succinic acid.[1][2] This process is thought to occur in various tissues and is a prerequisite for the antioxidant effects associated with the released vitamin E. Normal cells and tissues, such as hepatocytes and intestinal epithelial cells, are capable of this hydrolysis.[2] In contrast, some malignant cells exhibit a lower hydrolytic capacity, which may contribute to the selective accumulation and pro-apoptotic effects of the intact α-tocopheryl succinate molecule in tumors.[2]

Once α-tocopherol is liberated, it undergoes metabolism primarily in the liver. The long phytyl tail is shortened through a process of ω-hydroxylation followed by β-oxidation.[5][6] This results in the formation of a series of water-soluble metabolites, with the main end-products being carboxychromanols, such as α-carboxyethyl-hydroxychroman (α-CEHC). These metabolites are then often conjugated with glucuronic acid or sulfate (B86663) before being excreted in the urine and feces.[5][7][8]

Key Signaling Pathways

The anticancer activity of α-tocopheryl succinate is attributed to its ability to induce apoptosis in tumor cells through multiple signaling pathways, often involving the mitochondria.

A primary mechanism of α-TOS-induced apoptosis is the destabilization of mitochondria.[9] α-TOS has been shown to target and inhibit mitochondrial respiratory complex II (succinate dehydrogenase) and complex I.[10][11] This inhibition disrupts the electron transport chain, leading to the generation of reactive oxygen species (ROS). The accumulation of ROS further damages mitochondrial membranes, leading to the release of pro-apoptotic factors like cytochrome c and Smac/Diablo into the cytoplasm, which in turn activate the caspase cascade.[9]

α-Tocopheryl succinate can also induce apoptosis by triggering endoplasmic reticulum (ER) stress.[12] This involves the unfolded protein response (UPR), a cellular stress response that can lead to apoptosis if the stress is prolonged or severe.

α-TOS has been shown to modulate various signaling pathways that control cell survival and apoptosis. This includes influencing the Fas receptor-mediated apoptotic pathway and affecting the AKT and MAPK signaling pathways, which are often dysregulated in cancer.[13]

Experimental Protocols

The following sections outline generalized protocols for conducting in vivo stability and metabolism studies of this compound. These protocols are based on established methodologies in drug metabolism research.[14][15]

Objective: To determine the pharmacokinetic profile of tocopheryl succinate and its metabolite, α-tocopherol, in plasma.

Materials:

-

This compound

-

Vehicle for administration (e.g., PEG 400, liposomal formulation)

-

Sprague-Dawley rats (male, with jugular vein cannulation)

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

HPLC or LC-MS/MS system

Procedure:

-

Animal Acclimatization: Acclimate cannulated rats for at least one week under standard housing conditions.[16]

-

Dosing: Prepare the dosing solution of this compound in the chosen vehicle. Administer a single intravenous (i.v.) dose via the tail vein.

-

Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).[1]

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples for concentrations of tocopheryl succinate and α-tocopherol using a validated reverse-phase HPLC method.[1]

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, t½, Cl, Vd) using non-compartmental analysis.

Objective: To identify and quantify the metabolites of tocopheryl succinate excreted in urine and feces.

Materials:

-

Metabolic cages for animal housing

-

Urine and feces collection containers

-

Reagents for sample preparation: β-glucuronidase, sulfatase, organic solvents (hexane, methanol (B129727), ethyl acetate), ascorbic acid[5][6][7]

-

LC-MS/MS system

Procedure:

-

Dosing and Sample Collection: Dose animals as described above and house them in metabolic cages to allow for separate collection of urine and feces over a specified period (e.g., 48 hours).

-

Sample Homogenization (Feces): Homogenize fecal samples in a suitable buffer, such as methanol with ascorbic acid.[8]

-

Enzymatic Deconjugation: To measure total (conjugated and unconjugated) metabolites, treat urine samples or tissue homogenate extracts with β-glucuronidase and sulfatase to cleave glucuronide and sulfate conjugates.[5][7]

-

Extraction:

-

LC-MS/MS Analysis: Analyze the extracts using an LC-MS/MS method optimized for the separation and detection of known and potential tocopherol metabolites.[8]

-

Metabolite Identification: Identify metabolites by comparing their retention times and mass spectra with those of authentic standards or by interpreting fragmentation patterns.

Conclusion

This compound is a pro-drug that undergoes in vivo hydrolysis to the active α-tocopherol. Its pharmacokinetic profile is characterized by a relatively long half-life and significant distribution to the liver and lungs. The metabolism follows a two-stage process: initial hydrolysis of the succinate ester, followed by the well-documented side-chain degradation of α-tocopherol. The anticancer properties of α-tocopheryl succinate are linked to its ability to induce apoptosis through mitochondrial- and ER stress-mediated pathways. The experimental protocols provided herein offer a framework for further investigation into the in vivo behavior of this promising therapeutic agent. A thorough understanding of its ADME properties and mechanisms of action is essential for its successful clinical development.

References

- 1. Pharmacokinetics and tissue distribution of d-alpha-tocopheryl succinate formulations following intravenous administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin E succinate and cancer treatment: a vitamin E prototype for selective antitumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin E succinate is a potent novel antineoplastic agent with high selectivity and cooperativity with tumor necrosis factor-related apoptosis-inducing ligand (Apo2 ligand) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. α-Tocopheryl succinate induces apoptosis by targeting ubiquinone-binding sites in mitochondrial respiratory complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (+)α-Tocopheryl succinate inhibits the mitochondrial respiratory chain complex I and is as effective as arsenic trioxide or ATRA against acute promyelocytic leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. α-Tocopherol succinate enhances pterostilbene anti-tumor activity in human breast cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. tandfonline.com [tandfonline.com]

The Therapeutic Potential of Tocopherol Calcium Succinate: A Technical Guide for Researchers

An In-depth Exploration of Mechanisms and Applications

Introduction

Tocopherol calcium succinate (B1194679), a salt of the succinic acid ester of tocopherol (Vitamin E), is emerging as a compound of significant interest in the scientific and drug development communities. While Vitamin E itself is a well-known antioxidant, its esterification to α-tocopherol succinate (α-TOS) and subsequent salt formation alters its biological properties, leading to a range of potential therapeutic applications far beyond simple antioxidant activity. This technical guide provides a comprehensive overview of the current understanding of tocopherol calcium succinate, with a primary focus on the extensive research conducted on its active component, α-tocopheryl succinate. We will delve into its potent anti-cancer properties, and explore its promising, albeit less-studied, roles in cardiovascular health, neuroprotection, and anti-inflammatory responses. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways.

Anti-Cancer Applications

The most extensively researched therapeutic application of α-tocopheryl succinate is in oncology. Unlike its parent compound, α-tocopherol, α-TOS exhibits potent pro-apoptotic activity selectively in cancer cells, leaving normal cells largely unaffected[1][2]. This selectivity makes it an attractive candidate for cancer therapy.

Mechanism of Action in Cancer Cells

The anti-cancer activity of α-TOS is multi-faceted, primarily revolving around the induction of apoptosis through the intrinsic mitochondrial pathway.

A key molecular target of α-TOS is the mitochondrial respiratory chain, specifically Complex II, also known as succinate dehydrogenase (SDH)[3]. α-TOS acts as a competitive inhibitor at the ubiquinone (Coenzyme Q) binding sites of Complex II[3][4]. This inhibition disrupts the electron transport chain, leading to the generation of reactive oxygen species (ROS), which are critical mediators of α-TOS-induced apoptosis[3][4].

α-TOS influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to inhibit the function of anti-apoptotic proteins Bcl-xL and Bcl-2, thereby promoting the pro-apoptotic activity of proteins like Bax[1]. This disruption of the Bcl-2 protein network leads to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors such as cytochrome c.

The transcription factor NF-κB (Nuclear Factor kappa B) is a key regulator of cell survival and is often constitutively active in cancer cells, protecting them from apoptosis. α-Tocopheryl succinate has been shown to inhibit the activation and nuclear translocation of NF-κB[5][6][7][8][9]. This inhibition sensitizes cancer cells to apoptosis and can enhance the efficacy of other anti-cancer agents[10][[“]].

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of α-tocopheryl succinate has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| MDA-MB-231 | Breast Cancer | 41.2 | 48 | [12][13] |

| CEM | Chronic Lymphoblastic Leukemia | Not specified | 72 | [5] |

| MCF7 | Breast Adenocarcinoma | Not specified | 72 | [5] |

| HeLa | Cervical Adenocarcinoma | Not specified | 72 | [5] |

| A549 | Lung Cancer | 18.3 ± 0.8 | Not specified | [14] |

| PC-3 | Pancreatic Cancer | 10-50 | Not specified | [12] |

| HepG2 | Hepatocellular Carcinoma | 10-50 | Not specified | [12] |

Potential Cardiovascular Applications

While the cardiovascular effects of α-tocopherol have been extensively studied with mixed results, some evidence suggests that α-tocopheryl succinate and its derivatives may offer benefits. One study in a rat cardiac transplant model found that α-tocopheryl polyethylene (B3416737) glycol-100 succinate (α-TPGS) significantly prolonged graft survival and reduced rejection, an effect comparable to low-dose cyclosporine[15]. The mechanism appeared to involve the inhibition of inducible nitric oxide synthase (iNOS) expression and a reduction in lymphocyte proliferation[15]. However, a study on Wistar rats suggested that a pharmacological dose of α-tocopherol (250 mg/kg/day for 7 weeks) could induce cardiotoxicity[16]. More research is needed to specifically elucidate the cardiovascular effects of this compound and to determine safe and effective dosages.

Potential Neuroprotective Applications

The neuroprotective properties of Vitamin E are well-documented, primarily attributed to its antioxidant capabilities[17]. While most research has focused on α-tocopherol, the potential for α-tocopheryl succinate in this area is an emerging field of interest. Studies have shown that α-tocopherol can modulate signal transduction pathways, such as the protein kinase C (PKC) pathway, which is involved in synaptic plasticity[17]. In animal models of neurodegenerative diseases, α-tocopherol has been shown to reduce oxidative stress and inhibit apoptosis[1]. For instance, in a rat model of sporadic Alzheimer's-like disease, α-tocopherol treatment was found to minimize cognitive impairment and reduce neuronal death[18]. The specific neuroprotective mechanisms and efficacy of this compound warrant further investigation.

Potential Anti-inflammatory Applications

α-Tocopherol has demonstrated anti-inflammatory effects both in vitro and in vivo[6][10][14]. High doses have been shown to decrease the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[6][10][14]. One study investigating the effects of vitamin E succinate on high-intensity interval training-induced inflammation in rats found that supplementation with 60 mg/kg/day for 6 weeks prevented the exercise-induced increase in serum IL-6 and TNF-α levels[18][19]. α-Tocopheryl succinate has also been shown to inhibit prostaglandin (B15479496) E2 (PGE2) production in human lung epithelial cells by inhibiting cyclooxygenase (COX) activity[20][21].

| Cytokine | Experimental Model | Treatment | Outcome | Reference |

| IL-6 | High-intensity interval training in rats | 60 mg/kg/day α-TOS for 6 weeks | Prevented exercise-induced increase | [18][19] |

| TNF-α | High-intensity interval training in rats | 60 mg/kg/day α-TOS for 6 weeks | Prevented exercise-induced increase | [18][19] |

| PGE2 | Human lung epithelial cells | α-TOS | Inhibition of production | [20][21] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound

This protocol is adapted from a patented process for preparing solid tocopherol succinate calcium salts[17].

Materials:

-

α-tocopheryl succinic acid (TSA)

-

Anhydrous calcium hydroxide (B78521) (Ca(OH)₂)

-

Methanol (B129727) (HPLC grade)

Equipment:

-

500-mL 3 or 4-necked round-bottom flask

-

Condenser

-

Thermocouple

-

Mechanical stirrer

Procedure:

-

Charge the round-bottom flask with 53.08 g of TSA (0.100 mol), 4.07 g of calcium hydroxide (0.055 mol), and 100 g of methanol at ambient temperature.

-

Activate the mechanical stirrer at 300 rpm and heat the mixture to 60°C.

-

Maintain the reaction mixture at approximately 60°C for about two hours.

-

After two hours, cool the reactor to a temperature of about 40–45°C.

-

The solid product can be recovered by filtration and dried.

Cell Viability Assay (MTT Assay)

This is a general protocol for assessing the effect of α-tocopheryl succinate on cancer cell viability[13].

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

α-tocopheryl succinate (dissolved in a suitable solvent like DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of α-tocopheryl succinate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

Materials:

-

Cells treated with α-tocopheryl succinate

-

JC-1 staining solution (5 µg/mL in culture medium)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Treat cells with α-tocopheryl succinate for the desired time.

-

Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells using a fluorescence microscope or a flow cytometer.

-

Healthy cells with a high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with a low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence can be quantified.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

This is a general protocol to assess the DNA-binding activity of NF-κB.

Materials:

-

Nuclear extracts from cells treated with or without α-tocopheryl succinate

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a detectable marker (e.g., biotin (B1667282) or a radioactive isotope)

-

Binding buffer (e.g., containing HEPES, KCl, EDTA, DTT, glycerol)

-

Poly(dI-dC) (a non-specific competitor DNA)

-

Native polyacrylamide gel

-

Electrophoresis buffer (e.g., TBE buffer)

Procedure:

-

Incubate the nuclear extracts with the binding buffer and poly(dI-dC) on ice.

-

Add the labeled NF-κB probe and continue the incubation at room temperature.

-

For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture.

-

Load the samples onto a native polyacrylamide gel and perform electrophoresis.

-

Transfer the DNA-protein complexes to a membrane (for non-radioactive detection) or expose the dried gel to X-ray film (for radioactive detection).

-

A "shift" in the mobility of the labeled probe indicates the formation of a DNA-protein complex.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the therapeutic applications of this compound.

Caption: Apoptotic pathway induced by α-TOS in cancer cells.

Caption: Inhibition of the NF-κB signaling pathway by α-TOS.

Caption: Experimental workflow for cell viability (MTT) assay.

Conclusion and Future Directions

This compound, primarily through its active component α-tocopheryl succinate, demonstrates significant therapeutic potential, particularly in the field of oncology. Its ability to selectively induce apoptosis in cancer cells by targeting mitochondria and modulating key survival pathways like NF-κB is a compelling area for further drug development. The preliminary evidence for its beneficial effects in cardiovascular, neuroprotective, and anti-inflammatory contexts suggests that its therapeutic utility may be broader than currently established.

Future research should focus on several key areas. Firstly, more extensive in vivo studies and well-designed clinical trials are necessary to validate the promising pre-clinical findings, especially for the non-cancer applications. Secondly, a deeper understanding of the specific molecular targets and signaling pathways of α-TOS in different disease models is required. Finally, the development of novel drug delivery systems for this compound could enhance its bioavailability and therapeutic efficacy. The information compiled in this technical guide provides a solid foundation for researchers to build upon as they continue to explore the full therapeutic potential of this promising compound.

References

- 1. Alpha-tocopheryl succinate selectively induces apoptosis in neuroblastoma cells: potential therapy of malignancies of the nervous system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tocopherols in the Prevention and Treatment of Atherosclerosis and Related Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Tocopheryl succinate induces apoptosis by targeting ubiquinone-binding sites in mitochondrial respiratory complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Supplementation of alpha-tocopherol improves cardiovascular risk factors via the insulin signalling pathway and reduction of mitochondrial reactive oxygen species in type II diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Tocopheryl succinate induces apoptosis in erbB2-expressing breast cancer cell via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of NF-κB nuclear translocation via HO-1 activation underlies α-tocopheryl succinate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-kappa B transcriptional activity by alpha-tocopheryl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Tocopherol preserves cardiac function by reducing oxidative stress and inflammation in ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-Tocopherol preserves cardiac function by reducing oxidative stress and inflammation in ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effects of alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. researchgate.net [researchgate.net]

- 13. α-Tocopherol succinate enhances pterostilbene anti-tumor activity in human breast cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Beneficial effect of alpha-tocopheryl succinate in rat cardiac transplants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological dose of {alpha}-tocopherol induces cardiotoxicity in Wistar rats determined by echocardiography and histology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. α-Tocopherol and Hippocampal Neural Plasticity in Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biological Functions of α-Tocopheryl Succinate [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of vitamin E succinate on inflammatory cytokines induced by high-intensity interval training - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Alpha-tocopheryl succinate, in contrast to alpha-tocopherol and alpha-tocopheryl acetate, inhibits prostaglandin E2 production in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Tocopherol Calcium Succinate in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocopherol calcium succinate (B1194679), a salt of tocopheryl acid succinate (a derivative of Vitamin E), is a subject of interest in pharmaceutical and nutritional research due to its potential therapeutic properties. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue is crucial for pharmacokinetic, metabolic, and toxicological studies. This document provides detailed protocols for the analysis of tocopherol calcium succinate using High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible analytical technique. The methodologies described are based on established principles for the analysis of tocopherol derivatives in biological samples.[1]

Principle of the Method

The method involves the extraction of tocopherol succinate from the biological matrix, followed by separation and quantification using reversed-phase HPLC with UV detection. An internal standard is utilized to ensure accuracy and precision by accounting for variations in extraction efficiency and injection volume.

Experimental Protocols

Reagents and Materials

-

Solvents: HPLC grade methanol, acetonitrile, hexane (B92381), ethanol (B145695), and isopropanol.

-

Reagents: Sodium dodecyl sulfate (B86663) (SDS), acetic acid, and Tocopherol Acetate (internal standard).

-

Water: Deionized or HPLC grade water.

-

Biological Samples: Plasma, serum, or tissue homogenates.

-

Standards: this compound reference standard.

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.025 µg/mL to 100 µg/mL.[1]

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tocopherol Acetate and dissolve in 10 mL of ethanol.

-

Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with ethanol.

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific matrix and laboratory conditions.

For Plasma/Serum Samples: [1]

-

Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (10 µg/mL Tocopherol Acetate).

-

Add 50 µL of 10% Sodium Dodecyl Sulfate (SDS) solution and vortex for 30 seconds to precipitate proteins.

-

Add 200 µL of ethanol and vortex for 1 minute.

-

Add 1 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the upper hexane layer to a clean tube.

-

Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

For Tissue Samples:

-

Accurately weigh approximately 100 mg of tissue and homogenize it in 1 mL of a suitable buffer (e.g., phosphate-buffered saline).

-

Follow the same extraction procedure as described for plasma/serum samples, starting from the addition of the internal standard. For some tissues, a saponification step might be necessary to release the analyte from the lipid matrix, though this is less common for the succinate form.

Workflow for Biological Sample Preparation

Caption: Workflow of sample preparation for HPLC analysis.

HPLC Instrumentation and Conditions

The following are typical starting conditions and may require optimization.

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC system with a UV detector. |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2] |

| Mobile Phase | Methanol:Water (97:3, v/v), pH adjusted to 5.6 with acetic acid.[3][4] |

| Flow Rate | 1.0 - 2.0 mL/min.[2][3][4] |

| Column Temperature | Ambient or controlled at 25°C.[3][4] |

| Detection Wavelength | 284 nm.[3][4] |

| Injection Volume | 20 µL. |

Logical Flow of HPLC Analysis

Caption: Logical workflow of the HPLC analysis process.

Data Presentation and Method Validation

A comprehensive validation of the analytical method should be performed to ensure reliable results. The following parameters should be assessed according to ICH guidelines.

Linearity

Linearity should be evaluated by analyzing a series of standard solutions of known concentrations. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

| Parameter | Acceptance Criteria | Example Result |

| Correlation Coefficient (r²) | > 0.995 | 0.9996[5] |

| Calibration Range | Should cover expected sample concentrations | 0.025 - 100 µg/mL[1] |

Accuracy and Precision

Accuracy is determined by recovery studies, while precision is assessed by the relative standard deviation (RSD) of replicate measurements.

| Parameter | Acceptance Criteria | Example Result (Precision, CV%) | Example Result (Accuracy, Recovery %) |

| Intra-day Precision | RSD < 15% | < 5%[1] | - |

| Inter-day Precision | RSD < 15% | 2.32%[3][4] | - |

| Accuracy (Recovery) | 85 - 115% | - | 99.52% ± 0.81%[3][4] |

Sensitivity

The sensitivity of the method is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

| Parameter | Definition | Example Result |

| LOD | The lowest concentration of analyte that can be reliably detected. | 3 µg/mL[3][4] |

| LOQ | The lowest concentration of analyte that can be quantitatively measured with acceptable precision and accuracy. | 0.025 µg/mL[1] or 15 µg/mL[3][4] |

Specificity

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank matrix samples and comparing the chromatograms with those of spiked samples. No interfering peaks should be observed at the retention time of the analyte and the internal standard.

Conclusion

The HPLC method described provides a reliable and robust approach for the quantification of this compound in biological samples. Proper method validation is essential to ensure the generation of high-quality data for research and development purposes. The provided protocols and validation parameters serve as a comprehensive guide for scientists and researchers in this field.

References

- 1. Direct high-performance liquid chromatographic analysis of D-tocopheryl acid succinate and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a single HPLC method for determination of α-tocopherol in cell culture and in human or mouse biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct quantification of mono- and di-D-α-tocopherol polyethylene glycol 1000 succinate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Dissolution and Application of Tocopherol Calcium Succinate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tocopherol calcium succinate (B1194679) is a derivative of Vitamin E that has garnered interest in cancer research for its pro-apoptotic effects on tumor cells. While its mechanism of action is believed to be similar to the more extensively studied α-Tocopherol succinate (α-TOS), which targets mitochondrial complex II to induce oxidative stress, specific protocols for the calcium salt are not widely documented. This document provides a detailed protocol for the dissolution and application of Tocopherol calcium succinate in cell culture, based on the known properties of α-Tocopherol succinate. Researchers should note that due to limited specific data on the calcium salt, a preliminary solubility and stability assessment is recommended.

Mechanism of Action: this compound is presumed to act as a pro-apoptotic agent by targeting the ubiquinone-binding sites in the mitochondrial respiratory complex II. This inhibition of the electron transport chain leads to the generation of reactive oxygen species (ROS), which in turn triggers the intrinsic apoptotic pathway. Key events in this pathway include the activation of caspases and the release of cytochrome c from the mitochondria.

Data Presentation: Solubility of Tocopherol Succinates

The following table summarizes the available solubility data for this compound and the closely related α-Tocopherol succinate in solvents commonly used for cell culture applications.

| Compound | Solvent | Solubility | Source |

| This compound | Chloroform | Freely Soluble | [1] |

| Carbon Tetrachloride | Freely Soluble | [1] | |

| Water | Practically Insoluble | [1] | |

| Ethanol (95%) | Practically Insoluble | [1] | |

| Acetone | Practically Insoluble | [1] | |

| α-Tocopherol Succinate | DMSO | 100 mg/mL (188.4 mM) | [2] |

| Ethanol | 25 mg/mL (47.1 mM) | [2] | |

| Chloroform | 50 mg/mL | [3] | |

| Water | Insoluble | [2] |

Note: Due to the "practically insoluble" classification of this compound in ethanol, and the absence of specific data for DMSO, it is strongly advised to perform a small-scale solubility test with the specific lot of the compound to be used in experiments.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be diluted to the desired final concentration in cell culture medium.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)

-

Vortex mixer

-

Water bath or incubator at 37°C (optional)

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile polypropylene tube.

-

Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. Based on the data for α-Tocopherol succinate, a starting concentration of 10-50 mg/mL is recommended.

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, incubate the tube at 37°C for 10-15 minutes, with intermittent vortexing.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for preventing contamination of cell cultures.

-

Aliquoting and Storage:

Protocol 2: Treatment of Cells with this compound